molecular formula C13H15KN2O2 B2942937 potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate CAS No. 1007192-04-2

potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2942937
CAS No.: 1007192-04-2
M. Wt: 270.373
InChI Key: DKPDFTNXNDXNKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate is a chemical compound with the molecular formula C13H15KN2O2 and a molecular weight of 270.37 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate typically involves the reaction of 2-butyl-1H-1,3-benzodiazole with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate
  • Potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate
  • Potassium 2-(2-propyl-1H-1,3-benzodiazol-1-yl)acetate

Uniqueness

Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. These differences can affect the compound’s reactivity, solubility, and biological activity .

Properties

IUPAC Name

potassium;2-(2-butylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.K/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17;/h4-7H,2-3,8-9H2,1H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPDFTNXNDXNKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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